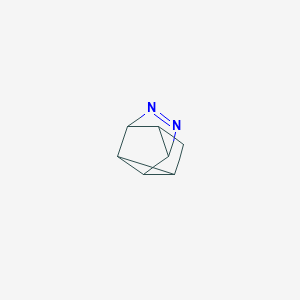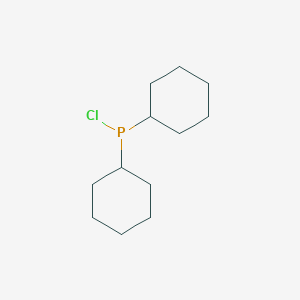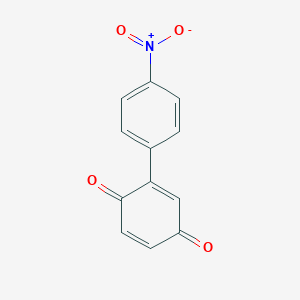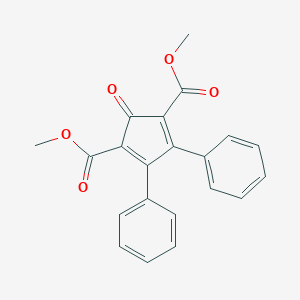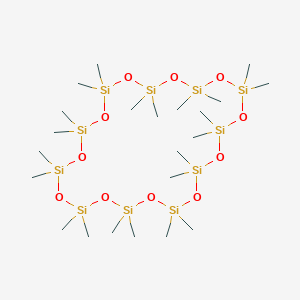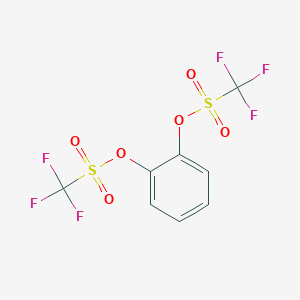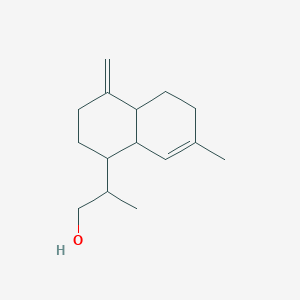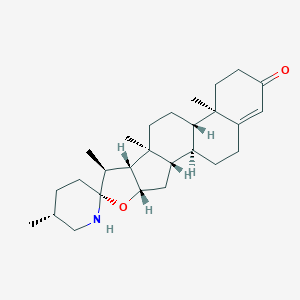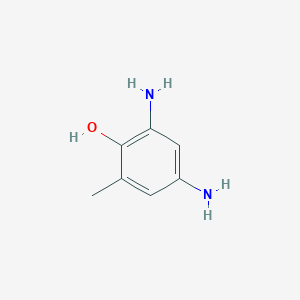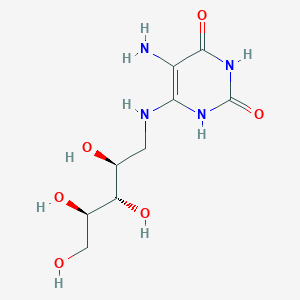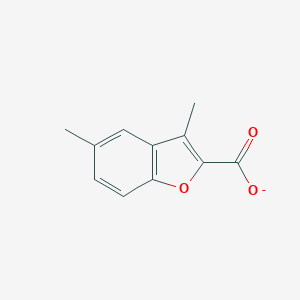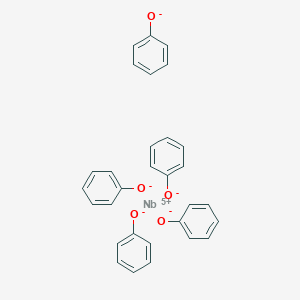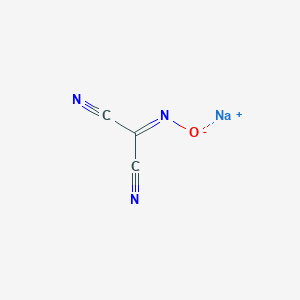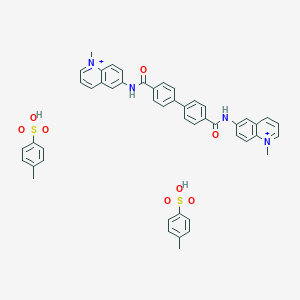
1-Propene, dimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propene, dimer, also known as dipropylene, is a chemical compound that is primarily used in the production of polyurethane foam and resins. It is a colorless liquid with a boiling point of 140°C and a molecular weight of 142.24 g/mol. In recent years, there has been a growing interest in the scientific research application of 1-Propene, dimer due to its potential use in various fields such as medicine, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of 1-Propene, dimer is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to bind to certain receptors in the body, such as the vanilloid receptor, which is involved in the perception of pain.
Efectos Bioquímicos Y Fisiológicos
1-Propene, dimer has been shown to have a number of biochemical and physiological effects. In animal studies, it has been found to have anti-inflammatory and analgesic effects, as well as antimicrobial activity. It has also been shown to have insecticidal and herbicidal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Propene, dimer in lab experiments include its availability, low cost, and ease of use. It is also relatively stable and non-toxic, making it safe to handle in the laboratory. However, its use in lab experiments is limited by its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are numerous future directions for the scientific research application of 1-Propene, dimer. One potential area of research is the development of new pain relief medications based on its anti-inflammatory and analgesic properties. Another area of research is the development of new insecticides and herbicides based on its insecticidal and herbicidal properties. Additionally, there is potential for the use of 1-Propene, dimer in the production of new materials, such as biodegradable plastics and coatings.
Métodos De Síntesis
The most commonly used method for the synthesis of 1-Propene, dimer is the catalytic dimerization of propylene. This process involves the use of a catalyst such as aluminum chloride or boron trifluoride, which promotes the reaction between two molecules of propylene to form 1-Propene, dimer. The reaction is typically carried out at high temperatures and pressures, and the resulting product is purified through distillation.
Aplicaciones Científicas De Investigación
1-Propene, dimer has been the subject of numerous scientific studies due to its potential applications in various fields. In the field of medicine, it has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relief medications. Additionally, it has been shown to have antimicrobial activity, which could be useful in the development of new antibiotics.
In the field of agriculture, 1-Propene, dimer has been found to have insecticidal properties, making it a potential candidate for the development of new pesticides. It has also been shown to have herbicidal properties, making it useful in the control of weeds.
In the field of materials science, 1-Propene, dimer has been used in the production of polyurethane foam and resins, which are widely used in the construction and automotive industries. It has also been used in the production of adhesives, coatings, and elastomers.
Propiedades
Número CAS |
16813-72-2 |
|---|---|
Nombre del producto |
1-Propene, dimer |
Fórmula molecular |
C6H12 |
Peso molecular |
84.16 g/mol |
Nombre IUPAC |
prop-1-ene |
InChI |
InChI=1S/2C3H6/c2*1-3-2/h2*3H,1H2,2H3 |
Clave InChI |
WHFQAROQMWLMEY-UHFFFAOYSA-N |
SMILES |
CC=C.CC=C |
SMILES canónico |
CC=C.CC=C |
Otros números CAS |
16813-72-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



